molecular formula C10H20N2O B14873250 (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol

(3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B14873250
M. Wt: 184.28 g/mol
InChI Key: ZUBUCDGMZAYABL-IVZWLZJFSA-N
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Description

(3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclization reaction to form the pyrrolo[1,2-a]pyrazine ring system. This can be achieved through the reaction of a suitable diamine with a diketone under acidic or basic conditions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: This compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
  • (3S,7R,8aS)-3-ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol
  • (3S,7R,8aS)-3-butyl-octahydropyrrolo[1,2-a]pyrazin-7-ol

Uniqueness

What sets (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazin-7-ol apart from similar compounds is its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern may confer distinct properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S,7R,8aS)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C10H20N2O/c1-7(2)10-6-12-5-9(13)3-8(12)4-11-10/h7-11,13H,3-6H2,1-2H3/t8-,9+,10+/m0/s1

InChI Key

ZUBUCDGMZAYABL-IVZWLZJFSA-N

Isomeric SMILES

CC(C)[C@H]1CN2C[C@@H](C[C@H]2CN1)O

Canonical SMILES

CC(C)C1CN2CC(CC2CN1)O

Origin of Product

United States

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